

# A Comprehensive Technical Guide to the Physical Characteristics of D-(+)-Maltose Monohydrate Powder

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## Compound of Interest

Compound Name: *D-(+)-Maltose monohydrate*

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## Introduction

**D-(+)-Maltose monohydrate**, a disaccharide composed of two  $\alpha$ -D-glucose units linked by an  $\alpha(1 \rightarrow 4)$  glycosidic bond, is a fundamental carbohydrate with wide-ranging applications in the pharmaceutical, biotechnological, and food industries.<sup>[1][2]</sup> In pharmaceutical formulations, it serves as a sweetener, a nutrient in culture media, and a parenteral supplement of sugar for individuals with diabetes.<sup>[1][2]</sup> Its physical characteristics are critical determinants of its behavior in various applications, from dissolution rates in drug delivery systems to its role as a substrate in enzymatic assays. This technical guide provides an in-depth analysis of the core physical properties of **D-(+)-Maltose monohydrate** powder, complete with detailed experimental protocols and visual representations of relevant biological and analytical workflows.

## Core Physical and Chemical Properties

The fundamental physical and chemical properties of **D-(+)-Maltose monohydrate** powder are summarized in the table below. These parameters are essential for its identification, characterization, and application in research and development.

Property	Value	References
Chemical Name	4-O- $\alpha$ -D-Glucopyranosyl-D-glucose monohydrate	[2][3]
Synonyms	Malt sugar, Maltobiose	[2][4]
CAS Number	6363-53-7	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub> ·H <sub>2</sub> O	[2][5]
Molecular Weight	360.31 g/mol	[2][3][5][6]
Appearance	White to off-white crystalline powder	[1][3][7]
Odor	Odorless	[7][8]
Taste	Sweet (approximately 30% that of sucrose)	[7][9]
Melting Point	102-103 °C (monohydrate)	[2][9]
119-121 °C	[1][3][10]	
130 °C	[8]	
Solubility in Water	50 mg/mL	[1][2][3]
1080 g/L (20 °C)	[10]	
Solubility in Other Solvents	Slightly soluble in alcohol, insoluble in ether	[10]
pH (in aqueous solution)	4.0 - 6.5	[3]
5.0 - 7.0 (25 °C, 0.5M in H <sub>2</sub> O)	[11]	
Specific Rotation [ $\alpha$ ] <sub>D</sub> <sup>20</sup>	+130.4° $\pm$ 1.3° (c=40 mg/mL in H <sub>2</sub> O)	[2]
+128.0° to +132.0° (c=4% w/v in water + trace NH <sub>4</sub> OH)	[12]	
Density	1.518 g/cm <sup>3</sup>	[13][14]

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1.768 g/cm<sup>3</sup>[\[10\]](#)

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## Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **D-(+)-Maltose monohydrate** powder are outlined below. These protocols are based on established pharmacopeial and standard testing methods.

### Determination of Melting Range

The melting range of **D-(+)-Maltose monohydrate** powder can be determined using the capillary tube method as described in standard pharmacopeias and ASTM E324.[\[1\]](#)[\[3\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)[\[16\]](#)[\[17\]](#)
- Capillary tubes (sealed at one end)[\[15\]](#)[\[16\]](#)
- Thermometer calibrated against certified standards

Procedure:

- Sample Preparation: A small amount of the dry **D-(+)-Maltose monohydrate** powder is introduced into a capillary tube and packed to a height of 2-4 mm.[\[16\]](#)[\[17\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[\[15\]](#) For the final determination, the heating rate is slowed to 1-2 °C per minute within 10 °C of the expected melting point.[\[15\]](#)
- Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is recorded as

the final melting point. The range between these two temperatures is the melting range.[1]  
[15]

## Determination of Solubility

The solubility of **D-(+)-Maltose monohydrate** powder in water can be determined by preparing a saturated solution at a specific temperature. The following protocol is a general method for determining solubility.

Apparatus:

- Analytical balance
- Volumetric flasks and pipettes
- Thermostatically controlled water bath or shaker
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, refractometer)

Procedure:

- **Equilibrium Saturation:** An excess amount of **D-(+)-Maltose monohydrate** powder is added to a known volume of distilled water in a sealed container.
- **Agitation:** The mixture is agitated in a thermostatically controlled water bath at a specified temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The undissolved solid is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.
- **Quantification:** The concentration of maltose in the filtered saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[18][19]

- Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/kg).

A simpler qualitative assessment of "completeness of solution" can be performed according to USP <641>, where a specified amount of the substance is dissolved in a specified volume of solvent and visually inspected for clarity.[\[5\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

## Determination of Specific Rotation

The specific rotation of **D-(+)-Maltose monohydrate** is a measure of its optical activity and is determined using a polarimeter, following the general principles outlined in USP <781>.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[23\]](#)[\[24\]](#)

Apparatus:

- Polarimeter
- Sodium D line light source (589 nm)
- Polarimeter cell (typically 1 dm path length)
- Volumetric flask and analytical balance

Procedure:

- Solution Preparation: A precise concentration of **D-(+)-Maltose monohydrate** is prepared by accurately weighing the powder and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask.[\[10\]](#)
- Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.
- Sample Measurement: The polarimeter cell is rinsed and filled with the prepared maltose solution, ensuring no air bubbles are present. The observed optical rotation ( $\alpha$ ) is measured.[\[13\]](#)
- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the following formula:[\[25\]](#)[\[26\]](#)

$$[\alpha] = (100 \times \alpha) / (l \times c)$$

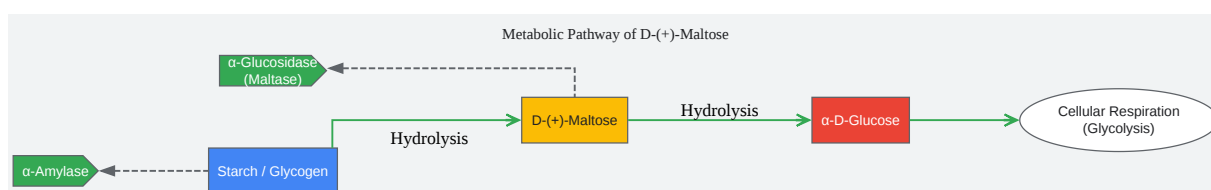
where:

- $\alpha$  is the observed rotation in degrees.
- $l$  is the path length of the polarimeter cell in decimeters (dm).
- $c$  is the concentration of the solution in g/100 mL.[23]

## Mandatory Visualizations

### Maltose Metabolism Pathway

D-(+)-Maltose is a key intermediate in the metabolism of starch and glycogen. Its breakdown into glucose is a fundamental biochemical process.



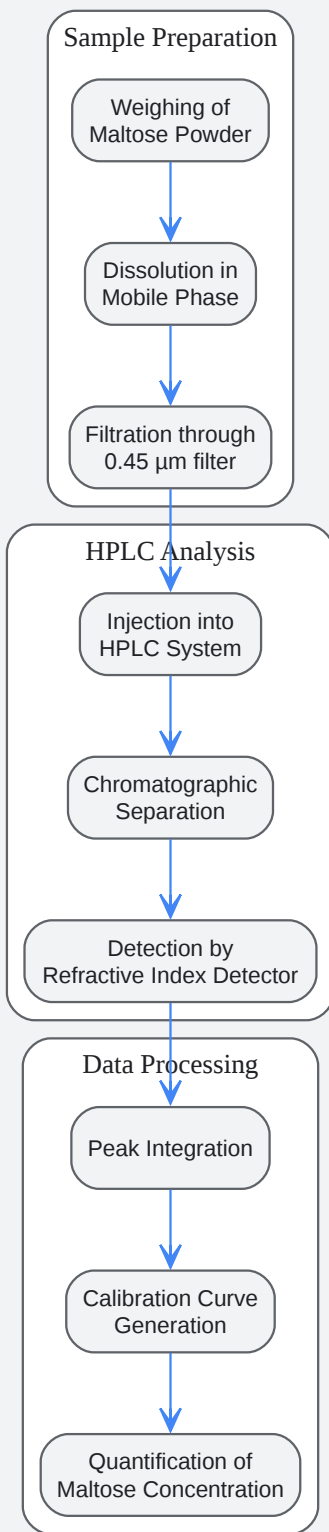
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Caption: Enzymatic hydrolysis of starch to maltose and subsequent breakdown to glucose.

## Experimental Workflow for Maltose Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of maltose in various samples.[18][19]

## Workflow for Quantification of Maltose by HPLC



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Caption: A typical experimental workflow for the quantification of maltose using HPLC.

## Particle Size Distribution

The particle size and its distribution are critical physical attributes of powders, influencing properties such as flowability, dissolution rate, and content uniformity in solid dosage forms. For a specific commercial spray-dried crystalline maltose (Advantose 100), a particle size distribution has been reported as 15-20% greater than 300  $\mu\text{m}$  and 70-75% greater than 150  $\mu\text{m}$ .<sup>[27]</sup>

The particle size analysis of **D-(+)-Maltose monohydrate** powder can be performed using various techniques as guided by ASTM E2651.<sup>[28][29][30][31]</sup> Common methods include:

- **Sieve Analysis:** Suitable for larger particles, this technique separates particles based on size by passing them through a series of sieves with progressively smaller mesh sizes.
- **Laser Diffraction:** This is a widely used method where a laser beam is passed through a dispersion of the powder, and the particle size distribution is calculated from the resulting light scattering pattern.
- **Dynamic Light Scattering (DLS):** This technique is suitable for sub-micron particles and measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a liquid suspension.

## Conclusion

This technical guide has provided a comprehensive overview of the key physical characteristics of **D-(+)-Maltose monohydrate** powder. The presented quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding and control of these physical properties are paramount for the successful application of **D-(+)-Maltose monohydrate** in various scientific and industrial endeavors.

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